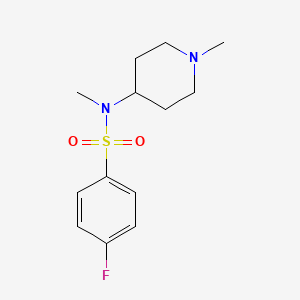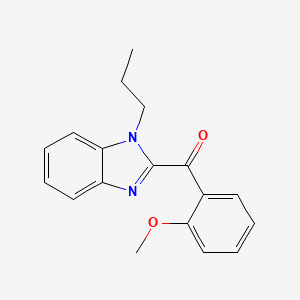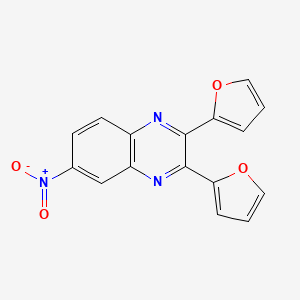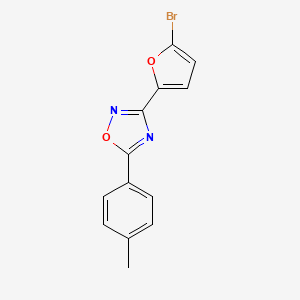
2-(1-azepanylmethyl)-1,4-benzenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives closely related to 2-(1-azepanylmethyl)-1,4-benzenediol involves multi-step processes including the use of diazenyl groups, azo-benzoic acids, and benzenediols as precursors. These processes often utilize NMR, UV-VIS, and IR spectroscopic techniques for characterization (Baul, Das, Chandra, Mitra, & Pyke, 2009; You, Lu, Huang, & Zhang, 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(1-azepanylmethyl)-1,4-benzenediol is characterized using techniques like X-ray diffraction and NMR spectroscopy, revealing features like intramolecular proton transfer and π...π interactions which stabilize certain forms of the molecule (You, Lu, Huang, & Zhang, 2004).
Chemical Reactions and Properties
Chemical reactions involving 2-(1-azepanylmethyl)-1,4-benzenediol derivatives include electrocyclization reactions yielding novel benzazepines and carbocycles, highlighting the reactivity of the azepine ring and its potential for forming complex structures (Sajitz, Fröhlich, & Würthwein, 2009).
Physical Properties Analysis
The synthesis of amino-substituted benzazepines related to 2-(1-azepanylmethyl)-1,4-benzenediol involves steps like aminolysis followed by intramolecular Friedel-Crafts cyclization, with the physical properties of the products characterized by IR, 1H and 13C NMR spectroscopy, and mass spectrometry (Quintero, Burgos, Palma, Cobo, & Glidewell, 2018).
Chemical Properties Analysis
Electrochemical synthesis methods have been explored for derivatives of 2-(1-azepanylmethyl)-1,4-benzenediol, demonstrating the potential for green chemistry approaches in the synthesis of such compounds. These methods avoid the use of toxic reagents and catalysts, offering an environmentally friendly alternative (Dadkhah-Tehrani, Shabani‐Nooshabadi, & Moradian, 2017).
Wissenschaftliche Forschungsanwendungen
Secondary Organic Aerosol Formation
One study focuses on the role of catechol (1,2-benzenediol), a compound related to 2-(1-azepanylmethyl)-1,4-benzenediol, in the formation of secondary organic aerosols (SOAs) from biomass burning. The research demonstrates how catechol reacts with radicals in the presence of NOx to produce SOAs with high mass yields, highlighting the environmental impact of biomass burning and the potential for 1,2-benzenediol derivatives in atmospheric chemistry research (Finewax, de Gouw, & Ziemann, 2018).
Molecular Electronics
Another study explores the electromechanical properties of 1,4'-benzenedithiol, a molecule closely related to the chemical , demonstrating how its molecular orbitals can be mechanically controlled to influence charge transport. This research has significant implications for the development of molecular electronics and devices (Bruot, Hihath, & Tian, 2011).
Antimicrobial and Anticancer Properties
Research into 1,4-benzenediol derivatives also includes the synthesis and evaluation of compounds for antimicrobial and anticancer activities. One study synthesizes a series of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones, demonstrating potent antimicrobial and anticancer effects (Verma et al., 2015).
Food Preservation
Additionally, a study on hexyl-1,3-benzenediol (4HR), a compound related to 2-(1-azepanylmethyl)-1,4-benzenediol, examines its effectiveness as an antioxidant and preservative in food storage. This research highlights the potential of 1,4-benzenediol derivatives in enhancing the shelf life and quality of food products (Yong-hua, 2005).
Chemical Synthesis and Drug Design
Further applications include the synthesis of complex organic molecules and drug design. Studies demonstrate the utility of 1,4-benzenediol derivatives in synthesizing a wide range of organic compounds, including those with potential as novel pharmaceuticals (Hisaindee & Clive, 2001).
Environmental Cleanup
Research on metal-organic frameworks (MOFs) using 1,4-benzenedicarboxylate demonstrates the potential of these materials in environmental cleanup, particularly in the adsorption of dyes from wastewater (Oveisi, Asli, & Mahmoodi, 2018).
Eigenschaften
IUPAC Name |
2-(azepan-1-ylmethyl)benzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-12-5-6-13(16)11(9-12)10-14-7-3-1-2-4-8-14/h5-6,9,15-16H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTCEKGTPSYSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-ylmethyl)benzene-1,4-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)
![2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5548387.png)
![2-[1-(2-chloro-6-fluorobenzyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5548401.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548402.png)
![4-(1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548404.png)



![ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5548442.png)
![2-{4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-1,3-benzoxazole](/img/structure/B5548445.png)


![1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5548470.png)
![5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B5548484.png)